N-(4-iodophenyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(4-iodophenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an iodine atom attached to a phenyl ring and a methoxy group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and 2-methoxybenzoyl chloride.
Reaction: The 4-iodoaniline is reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy group and the acetamide moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azidophenyl)-2-(2-methoxyphenyl)acetamide.
Scientific Research Applications
N-(4-iodophenyl)-2-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide
- N-(4-chlorophenyl)-2-(2-methoxyphenyl)acetamide
- N-(4-fluorophenyl)-2-(2-methoxyphenyl)acetamide
Uniqueness
N-(4-iodophenyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic number contribute to different electronic and steric effects, influencing the compound’s overall properties.
Properties
Molecular Formula |
C15H14INO2 |
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Molecular Weight |
367.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14INO2/c1-19-14-5-3-2-4-11(14)10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
RFCBRGYZFQBQOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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